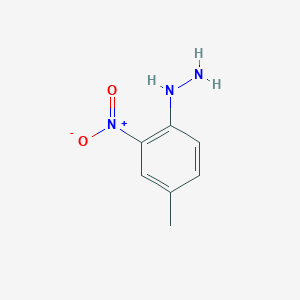
(4-Methyl-2-nitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of hydrazine, characterized by the presence of a methyl group at the 4-position and a nitro group at the 2-position on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-nitrophenyl)hydrazine typically involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows: [ \text{4-Methyl-2-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methyl-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles, forming hydrazones or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Various electrophiles, solvents like ethanol or methanol.
Major Products Formed:
Reduction: (4-Methyl-2-aminophenyl)hydrazine.
Oxidation: (4-Carboxy-2-nitrophenyl)hydrazine.
Substitution: Hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2-nitrophenyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Methyl-2-nitrophenyl)hydrazine depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, its hydrazine moiety can form covalent bonds with carbonyl-containing compounds, potentially inhibiting enzyme activity or altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
(4-Methyl-2-nitrophenyl)hydrazine: Contains a methyl group at the 4-position and a nitro group at the 2-position.
(4-Nitrophenyl)hydrazine: Lacks the methyl group, only has a nitro group at the 4-position.
(2-Nitrophenyl)hydrazine: Nitro group at the 2-position, no methyl group.
Uniqueness: this compound is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to other hydrazine derivatives.
Eigenschaften
CAS-Nummer |
50707-83-0 |
|---|---|
Molekularformel |
C7H9N3O2 |
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
(4-methyl-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-6(9-8)7(4-5)10(11)12/h2-4,9H,8H2,1H3 |
InChI-Schlüssel |
COWMLQSNMSCSOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


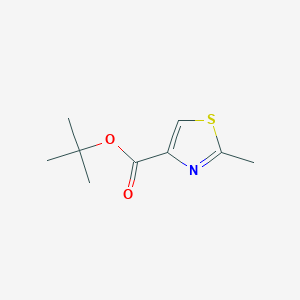

![(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12280910.png)
![1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride](/img/structure/B12280917.png)
![(1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene](/img/structure/B12280930.png)

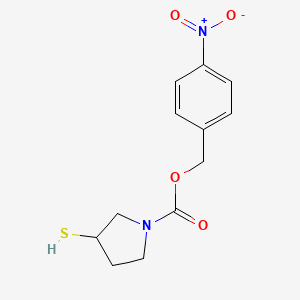
![(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12280952.png)
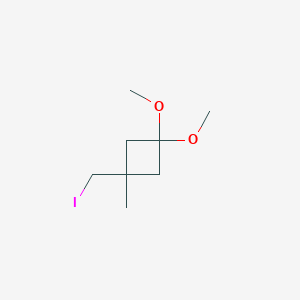
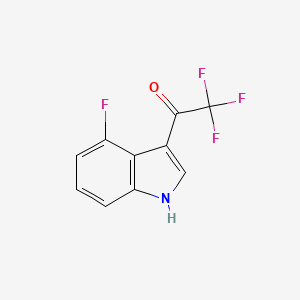
![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione](/img/structure/B12280969.png)



